Pterosin I
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Overview
Description
Pterosin I is a naturally occurring sesquiterpenoid compound found in various species of ferns, particularly in the genus Pteris. It belongs to the class of pterosins, which are known for their diverse biological activities. This compound has garnered significant attention due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pterosin I typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of carboxylic acids, esters, or ketones as starting materials. The reaction conditions often involve the use of Lewis acids or Brønsted acids to facilitate the cyclization process .
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the compound can be isolated from natural sources such as the rhizomes of Pteridium aquilinum. The extraction process involves solvent extraction followed by chromatographic purification to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Pterosin I undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions include oxidized ketones, reduced alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Pterosin I serves as a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
Pterosin I exerts its effects through various molecular targets and pathways:
Inhibition of Enzymes: This compound inhibits enzymes such as β-site amyloid precursor protein cleaving enzyme 1 and cholinesterases, which are involved in the pathogenesis of Alzheimer’s disease.
Antioxidant Activity: The compound reduces reactive oxygen species and prevents cell death, contributing to its protective effects in various biological systems.
Modulation of Signaling Pathways: This compound influences signaling pathways such as AMP-activated protein kinase and Akt, which play crucial roles in glucose metabolism and insulin sensitivity.
Comparison with Similar Compounds
Pterosin I can be compared with other similar compounds, such as:
Pterosin A: Known for its antidiabetic effects and ability to regulate blood glucose levels.
Pterosin B: Exhibits significant cytotoxic activity against cancer cell lines.
Pterosin C: Known for its anti-inflammatory and antioxidant properties.
This compound stands out due to its unique combination of biological activities and potential therapeutic applications, making it a compound of significant interest in scientific research.
Properties
CAS No. |
35944-01-5 |
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Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
6-(2-methoxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one |
InChI |
InChI=1S/C16H22O2/c1-10-8-12-9-16(3,4)15(17)14(12)11(2)13(10)6-7-18-5/h8H,6-7,9H2,1-5H3 |
InChI Key |
OJOSRHYPGDXYOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1CCOC)C)C(=O)C(C2)(C)C |
Origin of Product |
United States |
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